molecular formula C15H17ClN4 B2400183 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine CAS No. 1338657-88-7

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine

Cat. No.: B2400183
CAS No.: 1338657-88-7
M. Wt: 288.78
InChI Key: HDWMSUPKAQVECL-UHFFFAOYSA-N
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Description

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine is a chemical compound with the molecular formula C15H17ClN4 and a molecular weight of 288.78 g/mol . This piperidine-pyridazine derivative is characterized by its specific structure featuring a 2-chlorophenyl moiety and a 3-amine functional group on the piperidine ring, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound has a calculated density of 1.2±0.1 g/cm³ and a high boiling point of approximately 504.2±50.0 °C at 760 mmHg, indicating good thermal stability for various experimental conditions . Researchers utilize this building block in the exploration of new biologically active molecules, particularly due to its potential to interact with various enzymatic targets and cellular receptors. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Safety Information: The compound should be handled with care. Safety data suggests a signal word of "Warning" associated with potential hazards if swallowed, in contact with skin, or inhaled . Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE). For safe handling and storage, it is recommended to store the compound at -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-13-6-2-1-5-12(13)14-7-8-15(19-18-14)20-9-3-4-11(17)10-20/h1-2,5-8,11H,3-4,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWMSUPKAQVECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 6-(2-chlorophenyl)pyridazin-3-one. The final step involves the reaction of this intermediate with piperidine and ammonia to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridazine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine as an anticancer agent. Its structural analogs have been evaluated for their inhibitory effects on various protein kinases involved in cancer progression:

  • Protein Kinase Inhibition : Compounds with similar structures have shown promising results against kinases such as AKT1, BRAF V600E, and EGFR, which are crucial in cancer signaling pathways . For instance, certain derivatives exhibited significant antiproliferative activity against cancer cell lines like MCF-7 and HeLa, indicating that this class of compounds could serve as effective anticancer drugs.

Neuropharmacological Potential

The compound’s piperidine structure suggests potential applications in neuropharmacology. Research into similar piperidine derivatives has indicated activity at various neurotransmitter receptors, including:

  • Dopamine Receptors : Some studies suggest that piperidine-based compounds can modulate dopamine pathways, which may be beneficial in treating neurodegenerative diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of pyridazine derivatives indicate that compounds like this compound may possess antibacterial properties. This is particularly relevant given the rising concern over antibiotic resistance.

Case Studies and Research Findings

StudyFocusFindings
Protein Kinase InhibitionDemonstrated inhibition against multiple kinases with structure-activity relationships established.
Anticancer ActivityIdentified as a potential lead compound for further development in cancer therapy.
Neuropharmacological EffectsSuggested modulation of neurotransmitter systems, indicating possible therapeutic uses in neurology.

Mechanism of Action

The mechanism of action of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyridazine/Pyrimidine Core

Compound A : (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride (CAS: Not specified)
  • Structure : Pyridazine with a chlorine at position 6 and piperidin-3-amine at position 3.
  • Key Differences : Replaces the 2-chlorophenyl group with a single chlorine atom.
  • Implications: Reduced lipophilicity (Cl atom vs. Molecular weight: 249.14 g/mol (vs. ~288.78 g/mol for the target compound), which may improve bioavailability . Hydrochloride salt form enhances solubility but alters pharmacokinetics .
Compound B : 4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (CAS: 1026764-48-6)
  • Structure : Pyrimidine core with chlorine at position 4 and a piperidine-linked pyrazole-dichlorophenyl group.
  • Key Differences : Pyrimidine (vs. pyridazine) and additional pyrazole substituent.
  • Increased rotatable bonds (pyrazole linkage) may reduce oral bioavailability per Veber’s rules . Higher molecular weight (423.73 g/mol) could limit CNS penetration .

Modifications in the Piperidine/Piperazine Moiety

Compound C : 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridin-3-amine (CAS: Not specified)
  • Structure : Pyridine with a piperazine-3-chlorophenyl group.
  • Key Differences : Piperazine (vs. piperidine) and pyridine (vs. pyridazine).
  • Implications :
    • Piperazine’s flexibility may reduce binding specificity compared to piperidine.
    • Pyridine’s single nitrogen reduces dipole interactions compared to pyridazine .
Compound D : 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (CAS: 886494-59-3)
  • Structure : Chloropyridine linked to piperidin-4-amine via a carbonyl group.
  • Key Differences : Carbonyl spacer and pyridine core.
  • Increased rotatable bonds (due to the spacer) may negatively impact bioavailability .

Comparative Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~288.78 g/mol 249.14 g/mol 423.73 g/mol ~288.78 g/mol
Rotatable Bonds ~4 ~3 ~8 ~5
Polar Surface Area (Ų) ~60 ~50 ~90 ~70
LogP ~2.5 (estimated) ~1.8 ~3.2 ~2.0
Bioavailability (Predicted) Moderate-High High Low-Moderate Moderate

Notes:

  • The target compound’s moderate molecular weight and rotatable bond count align with Veber’s criteria for oral bioavailability (≤10 rotatable bonds, PSA ≤140 Ų) .

Biological Activity

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Chemical Name: this compound
  • CAS Number: 1338657-88-7
  • Molecular Formula: C15H17ClN4
  • Molecular Weight: 288.77 g/mol
PropertyValue
Molecular FormulaC15H17ClN4
Molecular Weight288.77 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various piperidine derivatives, including those similar to this compound. For instance, compounds containing nitrogen heterocycles have shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of key enzymes involved in various diseases. For example, heterocycles similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in the treatment of Alzheimer's disease. Inhibiting these enzymes can help manage cholinergic deficits associated with neurodegenerative disorders .

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antibacterial activity of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics like ciprofloxacin . This suggests that derivatives related to this compound could exhibit similar or enhanced antibacterial properties.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can provide neuroprotective effects by modulating cholinergic activity, potentially benefiting conditions like Alzheimer's disease . The dual inhibition of AChE and BChE may offer a synergistic approach to treatment.

Synthesis and Evaluation

The synthesis of this compound has been documented, with various synthetic routes yielding compounds that exhibit notable biological activities. For example, modifications to the piperidine ring have been shown to enhance antimicrobial potency while maintaining low toxicity profiles .

Pharmacological Profiles

Pharmacological evaluations reveal that this compound may interact with multiple biological targets, indicating a multifaceted mechanism of action. Studies suggest that its efficacy could stem from its ability to modulate neurotransmitter levels and inhibit pathogenic growth through various biochemical pathways .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine, and what critical reaction parameters must be controlled?

The synthesis typically involves nucleophilic substitution or cyclization reactions. Key steps include coupling the 2-chlorophenyl-pyridazine moiety with the piperidine-3-amine group. Critical parameters include:

  • Temperature : Reflux conditions (80–110°C) to facilitate ring closure and minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide, ethanol) to stabilize intermediates .
  • Reaction time : 12–24 hours to ensure completion, as shorter durations may lead to incomplete coupling. For example, analogous pyridazine derivatives are synthesized using phosphorus oxychloride as a cyclizing agent under anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm the presence of the pyridazine ring (δ 7.5–9.0 ppm for aromatic protons) and piperidine moiety (δ 2.0–3.5 ppm for amine protons).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 305.1).
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is essential for biological assays, with retention time matching reference standards .

Q. What structural features of this compound influence its solubility and stability in aqueous media?

  • Piperidine-3-amine group : The amine enhances water solubility via protonation at physiological pH.
  • 2-Chlorophenyl-pyridazine moiety : Hydrophobic interactions dominate, requiring co-solvents (e.g., DMSO) for in vitro studies. Stability is pH-dependent; degradation occurs under strongly acidic/basic conditions, necessitating storage at neutral pH .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize receptors/enzymes with homology to targets of structurally similar compounds (e.g., triazolopyridazines with antimicrobial activity ).
  • Dose range : Test 0.1–100 µM concentrations in cell-based assays (e.g., cytotoxicity, enzyme inhibition).
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups to assess baseline activity .

Q. What are the key spectral signatures (IR, UV-Vis) for characterizing this compound?

  • Infrared (IR) : N-H stretching (3300–3500 cm⁻¹), C-Cl vibration (600–800 cm⁻¹), and pyridazine ring C=N (1600–1650 cm⁻¹).
  • UV-Vis : π→π* transitions in the pyridazine ring (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations predict the compound’s reactivity or binding interactions?

  • Reaction path search : Use density functional theory (DFT) to model transition states and optimize synthetic routes (e.g., cyclization barriers ).
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize experimental testing. Software like AutoDock Vina or Schrödinger Suite can predict binding affinities .

Q. When encountering contradictory data in biological assays (e.g., varying IC50 values), what strategies resolve discrepancies?

  • Source validation : Confirm compound purity (HPLC) and stability (LC-MS post-assay).
  • Assay conditions : Standardize variables (e.g., cell passage number, incubation time).
  • Statistical design : Apply factorial experiments (e.g., Taguchi method) to identify critical factors influencing activity .

Q. What advanced synthetic strategies can improve regioselectivity in pyridazine functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to selectively modify the pyridazine ring.
  • Cross-coupling reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at specific positions .

Q. How can reaction path search methodologies optimize the synthesis of derivatives?

  • High-throughput screening : Test solvent/base combinations in microtiter plates to identify optimal conditions.
  • Machine learning : Train models on existing reaction data to predict yields and select conditions (e.g., solvent polarity, catalyst loading) .

Q. What metabolomic approaches are suitable for studying this compound’s in vivo pharmacokinetics?

  • Stable isotope labeling : Use deuterated analogs to track metabolic pathways via LC-MS/MS.
  • Tissue distribution studies : Quantify compound levels in organs (e.g., liver, brain) using LC-Orbitrap MS.
  • CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes .

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